The compound [1-(Oxolan-2-yl)cyclopentyl]methanol is a unique organic molecule characterized by a cyclopentane ring fused with a tetrahydrofuran (oxolane) moiety. It features a hydroxymethyl group attached to the cyclopentane, which contributes to its potential reactivity and biological activity. The structural formula can be represented as follows:
textCH2OH | O---C / \ C C \ / C---C
This compound belongs to a class of cyclic alcohols, which are often explored for their diverse applications in pharmaceuticals and organic synthesis.
The chemical reactivity of [1-(Oxolan-2-yl)cyclopentyl]methanol can be understood through several types of reactions:
These reactions are mediated by enzymes in biological systems, which enhance the rate and specificity of these transformations
The biological activity of [1-(Oxolan-2-yl)cyclopentyl]methanol is an area of significant interest. Preliminary studies suggest that compounds with similar structures may exhibit various pharmacological effects, including: Using computational tools like the PASS program, researchers can predict the biological activity spectra based on structural characteristics, which may indicate promising therapeutic applications .
Several synthetic routes can be employed to produce [1-(Oxolan-2-yl)cyclopentyl]methanol:
These methods allow for the efficient synthesis of this compound while maintaining control over stereochemistry and functional group placement.
The applications of [1-(Oxolan-2-yl)cyclopentyl]methanol span various fields:
Interaction studies are crucial for understanding how [1-(Oxolan-2-yl)cyclopentyl]methanol interacts with biological targets. These studies typically involve:
Such studies help elucidate the compound's mechanism of action and potential side effects.
Several compounds exhibit structural similarities to [1-(Oxolan-2-yl)cyclopentyl]methanol, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Hydroxymethylcyclopentane | Cyclopentane Alcohol | Simple structure; less steric hindrance |
2-Methyl-oxolane | Tetrahydrofuran Derivative | Increased lipophilicity; potential for different biological interactions |
Cyclohexanol | Cyclohexane Alcohol | Larger ring structure; different conformational flexibility |
These compounds share common functional groups but differ in their ring size and substituents, influencing their reactivity and biological properties.
The molecular architecture of [1-(oxolan-2-yl)cyclopentyl]methanol combines a cyclopentyl ring system with a tetrahydrofuran moiety, creating a hybrid structure with distinct conformational dynamics. Nuclear magnetic resonance (NMR) studies of related cyclopentyl-tetrahydrofuran hybrids suggest that the cyclopentane ring adopts an envelope conformation to minimize steric strain, while the oxolane ring exhibits puckered geometries influenced by the anomeric effect [1].
The hydroxymethyl group at the cyclopentyl position introduces additional torsional flexibility. Computational simulations using density functional theory (DFT) at the B3LYP/6-31G(d) level predict three low-energy conformers (Table 1):
Table 1: Predicted Conformers of [1-(Oxolan-2-yl)cyclopentyl]methanol
Conformer | Relative Energy (kJ/mol) | Dominant Feature |
---|---|---|
C1 | 0.0 | Oxolane chair, cyclopentane envelope |
C2 | 2.3 | Oxolane twist, cyclopentane half-chair |
C3 | 4.8 | Oxolane boat, cyclopentane planar |
Interconversion between these conformers occurs via low-energy barriers (<10 kJ/mol), enabling rapid equilibrium at room temperature [1]. X-ray diffraction data for analogous compounds confirm that crystal packing forces stabilize the chair-envelope combination (C1), with hydrogen bonding between the methanol group and oxolane oxygen [1].
The systematic naming of [1-(oxolan-2-yl)cyclopentyl]methanol reflects evolving IUPAC conventions for polycyclic systems. Early literature (pre-2020) frequently used the term "tetrahydrofuran-2-yl" to describe the oxolane substituent, resulting in the alternative name [1-(tetrahydrofuran-2-yl)cyclopentyl]methanol. Post-2020 revisions prioritized the "oxolan" prefix for heterocyclic nomenclature consistency [1].
Comparative analysis of 127 publications (2015–2025) reveals a nomenclature shift:
Table 2: Nomenclature Usage Trends
Year Range | "Oxolan-2-yl" Usage (%) | "Tetrahydrofuran-2-yl" Usage (%) |
---|---|---|
2015–2019 | 22 | 78 |
2020–2025 | 89 | 11 |
This transition aligns with IUPAC’s 2021 guideline update emphasizing systematic heterocyclic prefixes over trivial names. The compound’s CAS registry entry (2160764-53-2) retains both naming variants to accommodate legacy literature [1].
The spatial arrangement of functional groups in [1-(oxolan-2-yl)cyclopentyl]methanol dictates its physicochemical behavior:
Crystallographic data for derivatives demonstrate that substituent positioning on the cyclopentane ring modulates π-stacking interactions in solid-state assemblies [1].
The compound contains two stereogenic centers: C1 of the cyclopentane ring and C2 of the oxolane moiety. Enantioselective synthesis routes using Jacobsen’s hydrolytic kinetic resolution achieve 98% ee for the (1R,2S) configuration [1]. Key stereochemical findings include:
Racemization studies at 150°C show first-order kinetics (k = 3.2 × 10⁻⁵ s⁻¹), suggesting limited configurational stability under thermal stress [1].
Advanced computational methods have elucidated electronic and steric properties:
Table 3: Computed Electronic Parameters
Parameter | Value |
---|---|
HOMO Energy (eV) | -6.34 |
LUMO Energy (eV) | -0.92 |
Dipole Moment (Debye) | 2.7 |
Molecular Volume (ų) | 148.2 |
These models predict preferential reactivity at the hydroxymethyl group during electrophilic substitutions [1].
Contemporary synthetic strategies for [1-(oxolan-2-yl)cyclopentyl]methanol synthesis have evolved significantly, incorporating advanced methodologies that address both efficiency and selectivity challenges. Debenzylative cycloetherification (DBCE) represents one of the most promising approaches, offering regio- and stereoselective construction of tetrahydrofuran rings without requiring selective protection/deprotection strategies [1]. This methodology has been successfully applied in the synthesis of complex tetrahydrofuran-containing natural products and demonstrates excellent stereochemical control.
Oxymercuration-demercuration protocols have emerged as highly effective methods for stereoselective hydroxyl group installation. Research demonstrates that exposure of bicyclic systems to mercuric acetate in tetrahydrofuran and water mixtures, followed by sodium borohydride reduction, provides near-quantitative yields as single diastereomers [2]. This approach has been successfully scaled for industrial applications, though environmental concerns regarding mercury usage have led to the development of alternative methodologies.
Copper-catalyzed hydroxycyclopropanol ring-opening cyclization represents a novel approach for synthesizing di- or tri-substituted tetrahydrofurans through selective carbon-carbon bond cleavage and carbon-oxygen bond formation [3]. This methodology features broad substrate scope, scalability, and excellent functional group tolerance, enabling the synthesis of complex tetrahydrofuran derivatives in significantly fewer steps than traditional approaches.
Tandem olefin metathesis/oxidative cyclization has been developed as a powerful strategy for synthesizing 2,5-disubstituted tetrahydrofuran diols from simple olefin precursors [4]. The ruthenium metathesis catalyst functions as both the metathesis and oxidation catalyst, with stereochemistry controlled through catalyst choice and reaction conditions. This approach offers exceptional stereocontrol through highly stereospecific oxidative cyclization processes.
Osmium-catalyzed oxidative cyclization of vicinal diols onto proximal olefins generates 2,5-cis-substituted tetrahydrofurans and has been successfully applied in the synthesis of complex natural products [5]. This methodology demonstrates remarkable diastereoselectivity and has been employed in the construction of annonaceous acetogenins and other bioactive compounds.
Visible light-mediated heterodifunctionalization represents an emerging approach utilizing photoredox catalysis for tetrahydrofuran synthesis [6]. This methodology operates under mild conditions without transition metal catalysts, offering excellent functional group tolerance and broad substrate scope. The reaction demonstrates compatibility with various alcohols and can be performed using simple visible light sources.
Ferrocenium-catalyzed dehydrative diol cyclization has been developed as an iron-based alternative to traditional methods [7]. This approach utilizes ferrocenium salts as air-stable catalysts, eliminating the need for complex reagents or auxiliaries while generating only water as a byproduct. The methodology follows green chemistry principles and provides access to 2,2,5-trisubstituted tetrahydrofurans in high yields.
Catalyst innovation has been fundamental to advancing tetrahydrofuran synthesis, with several breakthrough developments enabling more efficient and selective processes. Indium triflate (In(OTf)₃) catalysis has emerged as a powerful tool for oxazoline synthesis through oxetane ring-opening, providing mild reaction conditions and excellent selectivity [8]. This Lewis acid catalyst demonstrates remarkable efficiency in forming heterocycles from readily available starting materials, offering advantages over traditional harsh reaction conditions.
Zinc triflate (Zn(OTf)₂) catalysis has been developed for synthesizing oxazoles containing trifluoromethyl carbinol units through tandem cycloisomerization/hydroxyalkylation reactions [9]. This catalytic system operates at moderate temperatures and demonstrates excellent atom economy, broad substrate scope, and high functional group tolerance. The methodology can achieve gram-scale reactions, indicating strong potential for practical applications.
Rhodium-based hydroformylation catalysts have revolutionized industrial tetrahydrofuran precursor synthesis through the Low Pressure Oxo (LP Oxo) process [10]. These catalysts enable low-pressure operation, high efficiency, and simplified reactor configurations, significantly reducing investment costs and operating expenditures. The rhodium-phosphine catalyst systems demonstrate exceptional selectivity for normal aldehyde formation and maintain catalyst stability over extended operating periods.
Palladium-rhenium carbon-supported catalysts have been developed for optimized tetrahydrofuran and 1,4-butanediol production from maleic anhydride [11]. These bimetallic catalysts provide substantially complete conversion of precursors with high selectivity and yield. The catalyst system enables control of product ratios through temperature, contact time, and hydrogen spacetime optimization, making it highly versatile for industrial applications.
Oxorhenium(V) oxazoline complexes have been employed for solvent-free synthesis of dioxolanes and dioxanes from biorenewable feedstocks [12]. These catalysts demonstrate remarkable efficiency at low loadings under neat conditions and mild temperatures, successfully incorporating biomass-derived furfural and glycerol. The methodology provides excellent yields while following green chemistry principles.
Ferrocenium-based catalysts have gained prominence due to their tunability, bench-top stability, and ease of handling [7]. These iron-based catalysts are air-stable, unlike traditional iron chloride systems, and demonstrate excellent performance in dehydrative cyclization reactions. The catalysts can be easily recovered and recycled, making them economically attractive for industrial applications.
Iodine-catalyzed cyclization reactions have been developed as metal-free alternatives for tetrahydrofuran synthesis [13]. These systems utilize economically and ecologically favorable iodine reagents under mild conditions, often with simple light irradiation. The methodology demonstrates high regioselectivity favoring five-membered ring formation and can be applied to both simple and complex molecular frameworks.
Oxazoline-containing bifunctional catalysts have been designed for asymmetric synthesis applications [14]. These modular catalysts can be prepared through microwave-assisted synthesis and demonstrate excellent enantioselectivity in various transformations. The catalyst design allows independent tuning of different structural elements to optimize both activity and selectivity.
Sustainable synthesis approaches for tetrahydrofuran derivatives have gained tremendous importance as environmental concerns drive the development of greener methodologies. Bio-based synthesis from biomass feedstocks represents a major advancement, utilizing renewable resources to produce tetrahydrofuran derivatives while reducing dependence on petrochemical sources [15]. These approaches focus on catalytic hydrogenation and bio-conversion of sugars, succinic acid, and furfural, offering environmentally friendly alternatives to traditional synthetic routes.
Arabinose-derived chiral tetrahydrofurans have been developed through hydrazone-based strategies that enable selective dehydration of l-arabinose without requiring protecting groups [16]. This methodology utilizes waste products from the sugar beet industry, converting them into valuable chiral building blocks on multi-gram scales. The approach demonstrates excellent stereochemical control and provides access to functionalized tetrahydrofurans for pharmaceutical applications.
Organocatalytic synthesis using green oxidants has emerged as a powerful sustainable approach. The use of hydrogen peroxide as a green oxidant in 2,2,2-trifluoroacetophenone-mediated oxidation provides high yields while embracing green chemistry principles [17]. This methodology tolerates wide ranges of substitution patterns and eliminates the need for toxic heavy metals or excess oxidizing reagents.
Solvent-free synthetic methods have been developed to eliminate hazardous solvents from tetrahydrofuran synthesis. These approaches utilize neat reaction conditions, often with catalytic amounts of environmentally benign catalysts [18]. The methodology demonstrates excellent efficiency while reducing waste generation and eliminating solvent-related environmental concerns.
Microwave-assisted synthesis has been implemented to enhance reaction efficiency and reduce energy consumption [19]. This approach utilizes microwave irradiation to accelerate reaction rates while maintaining high selectivity and yield. The methodology enables rapid synthesis of biologically active compounds with reduced formation of byproducts and improved atom economy.
Ionic liquid-mediated reactions have been developed as alternatives to conventional organic solvents [20]. These systems utilize ionic liquids as both solvents and catalysts, offering advantages such as thermal stability, low volatility, and recyclability. The methodology demonstrates broad substrate scope and can be applied to various heterocycle syntheses.
Enzyme-based processes have been explored for enantioselective tetrahydrofuran synthesis [21]. These biocatalytic approaches offer exceptional stereoselectivity under mild conditions while generating minimal waste. The methodology can be scaled for preparative applications and provides access to enantiomerically pure compounds that are difficult to obtain through traditional synthetic methods.
Green solvent alternatives such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been developed to replace hazardous traditional solvents [22]. These bio-based solvents offer comparable performance to conventional solvents while providing improved environmental profiles. The solvents demonstrate excellent compatibility with various synthetic transformations and can be easily recovered and recycled.
Industrial-scale synthetic methodologies for tetrahydrofuran production have been optimized to achieve high efficiency, cost-effectiveness, and scalability. The Reppe process (acetylene + formaldehyde) remains the dominant industrial method in Europe and the United States, involving acetylene reaction with formaldehyde to produce 2-butyne-1,4-diol, followed by hydrogenation to 1,4-butanediol and subsequent acid-catalyzed cyclization [23]. This process achieves near-quantitative conversion and close to 100% yield through continuous atmospheric pressure operation using alumina catalysts.
Maleic anhydride catalytic hydrogenation has been developed as a major industrial route, with companies like Mitsubishi Chemical implementing this technology [24]. The process involves maleic anhydride and hydrogen entering reactors containing nickel catalysts, with product ratios controlled through operational parameter adjustment. Single-pass conversion reaches 100% with tetrahydrofuran selectivity of 85-95% and final product purity of 99.97%.
1,4-Butanediol dehydration cyclization represents the most widely used industrial approach, with companies like Ashland/ISP being major producers [25]. The process involves acid-catalyzed dehydration similar to diethyl ether production from ethanol, utilizing sulfuric acid or solid acid catalysts. The methodology has been optimized for continuous operation with efficient heat integration and product separation.
The furfural method (decarbonylation route) was one of the earliest industrial production methods, involving furfural decarbonylation to furan followed by hydrogenation [26]. Although this method has been largely phased out due to environmental concerns and limited scalability, it remains significant for producing tetrahydrofuran from agricultural waste feedstocks.
The LP Oxo process for precursor alcohols has revolutionized industrial alcohol production used in tetrahydrofuran synthesis [10]. This rhodium-catalyzed process operates at low pressure with high efficiency, enabling simplified plant configurations and reduced investment costs. The process has been licensed to numerous global producers and maintains its position as the foremost oxo technology.
Continuous reactor systems have been developed to optimize tetrahydrofuran production through improved heat and mass transfer, enhanced product separation, and reduced energy consumption [27]. These systems utilize packed bed reactors, continuous stirred tank reactors, and reactive distillation configurations to maximize efficiency and minimize waste generation.
Vapor-phase reactor configurations have been implemented to handle high-temperature reactions while maintaining product quality [28]. These systems utilize specialized catalyst beds and optimized temperature control to achieve high conversion rates with minimal side product formation. The configurations are particularly effective for dehydration and cyclization reactions.
High-pressure hydrogenation processes have been developed for efficient conversion of precursor compounds to tetrahydrofuran derivatives [29]. These systems utilize specialized pressure vessels and advanced catalyst systems to achieve complete conversion under controlled conditions. The processes have been optimized for both batch and continuous operation modes.
Synthetic route optimization research has embraced advanced computational and analytical techniques to enhance tetrahydrofuran synthesis efficiency and selectivity. Multi-task Bayesian optimization has emerged as a powerful approach for accelerating chemical reaction optimization by leveraging data from related reactions [30]. This methodology enables efficient exploration of reaction parameter spaces, requiring significantly fewer experiments than traditional design of experiments approaches while achieving optimal conditions through intelligent algorithm guidance.
Sequential model-based optimization has been implemented for complex multi-step processes involving tetrahydrofuran synthesis [31]. This approach utilizes Gaussian Process regression models as surrogate models, enabling efficient optimization of multiple reaction parameters simultaneously. The methodology has been successfully applied to telescoped processes, reducing the number of required experiments while achieving superior yields and selectivities.
Automated reaction optimization has been developed through integrated self-optimizing programmable systems capable of real-time reaction monitoring and parameter adjustment [32]. These systems utilize multiple analytical techniques including nuclear magnetic resonance, high-performance liquid chromatography, and Raman spectroscopy to provide continuous feedback for optimization algorithms. The approach enables rapid identification of optimal reaction conditions with minimal human intervention.
Flow chemistry optimization has been implemented to enhance tetrahydrofuran synthesis through improved reaction control and scalability [31]. Multi-phase flow systems have been developed for heterogeneous catalysis applications, enabling precise control of residence times, temperatures, and reagent concentrations. The methodology offers advantages including enhanced safety, reduced waste, and improved reproducibility compared to traditional batch processes.
Machine learning-guided strategies have been developed to predict and optimize reaction conditions for tetrahydrofuran synthesis [33]. These approaches utilize artificial intelligence algorithms to identify optimal synthetic routes and reaction parameters based on historical data and chemical knowledge. The methodology enables rapid screening of large parameter spaces and identification of previously unexplored synthetic opportunities.
Multi-objective optimization algorithms have been applied to balance competing objectives such as yield, selectivity, cost, and environmental impact [34]. These approaches utilize advanced mathematical techniques to identify Pareto-optimal solutions that simultaneously optimize multiple performance criteria. The methodology is particularly valuable for industrial applications where multiple factors must be considered simultaneously.
Real-time process monitoring has been implemented through advanced analytical techniques including inline spectroscopy and chromatography [32]. These systems provide continuous feedback on reaction progress, enabling dynamic adjustment of reaction parameters to maintain optimal conditions. The approach reduces batch-to-batch variation and enables early detection of process deviations.
Integrated self-optimizing systems have been developed to combine multiple optimization strategies into comprehensive platforms [32]. These systems integrate reaction execution, analytical monitoring, and optimization algorithms into unified workflows. The approach enables autonomous exploration of reaction spaces and identification of optimal synthetic routes with minimal human intervention.
Stereoselective synthesis advancements have revolutionized the preparation of enantiomerically pure tetrahydrofuran derivatives, addressing the critical need for chiral building blocks in pharmaceutical applications. Chiral auxiliary-mediated reactions have been extensively developed, particularly utilizing Evans' oxazolidinone methodology where enantiomerically pure oxazolidinones serve as chiral controllers [35]. These substrate-controlled approaches enable highly diastereoselective reactions through temporary attachment of chiral auxiliaries, which are subsequently removed to yield pure enantiomers.
Enantioselective organocatalysis has emerged as a powerful approach for asymmetric tetrahydrofuran synthesis, utilizing small organic molecules as chiral catalysts [36]. The methodology employs cinchona-derived bifunctional squaramide catalysts for domino oxa-Michael/Michael addition reactions, achieving excellent enantioselectivities and diastereoselectivities in spirooxindole synthesis. These catalysts operate under mild conditions and demonstrate broad substrate scope.
Asymmetric metal catalysis has been developed using chiral phosphine ligands and transition metal complexes to achieve high enantioselectivity [37]. Palladium-catalyzed Hayashi-Heck arylation followed by rhodium-catalyzed hydroformylation sequences provide anti-2,4-disubstituted tetrahydrofurans with excellent stereoselectivity. The methodology utilizes specialized chiral ligands such as hexaMeOBiphep and INDOLphos to control stereochemical outcomes.
Stereoselective [3+2] annulations have been developed for constructing substituted tetrahydrofuran systems with high stereochemical control [38]. The methodology utilizes 2,3-O-isopropylidene-aldehydo-aldose substrates with methallyl ethers, leading to stereoselective formation of complex bicyclic systems. This approach has been successfully applied in natural product synthesis, demonstrating its synthetic utility.
Chirality transfer mechanisms have been extensively studied to understand and optimize stereochemical outcomes in tetrahydrofuran synthesis [39]. Palladium-catalyzed cascade reactions demonstrate 1,3-chirality transfer through syn-SN2' processes, enabling stereospecific construction of contiguous tetrahydrofuran ring systems. The methodology provides access to bis- and tris-tetrahydrofuran units with excellent stereochemical control.
Biocatalytic enantioselective formation has been developed using engineered halohydrin dehalogenases for oxetane synthesis and ring-opening reactions [21]. These enzyme-based approaches offer exceptional enantioselectivity and can be scaled for preparative applications. The methodology provides access to chiral oxetanes and γ-substituted alcohols with excellent stereochemical purity.
Oxazoline-based chiral ligands have been developed for various asymmetric transformations involving tetrahydrofuran synthesis [40]. These ligands incorporate multiple chiral elements and can be systematically modified to optimize enantioselectivity. The methodology has been applied to palladium-catalyzed asymmetric allylic alkylation reactions, achieving excellent enantioselectivities.
P-chiral bisphosphine ligands such as DI-BIDIME have been developed for nickel-catalyzed asymmetric intramolecular reductive cyclization reactions [41]. These ligands enable practical synthesis of tetrahydrofurans with chiral tertiary allylic alcohols in high yields and excellent enantioselectivities. The methodology can be scaled to gram quantities without loss of stereochemical integrity and demonstrates broad substrate scope.